![molecular formula C18H22K2O8S2 B13822108 1,3,5(10)-Estratriene 3,17beta-disulfate](/img/structure/B13822108.png)
1,3,5(10)-Estratriene 3,17beta-disulfate
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Overview
Description
Beta-Estradiol 3,17-disulfate dipotassium salt: is a synthetic conjugated estrogen compound. It is a derivative of beta-estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of two sulfate groups attached to the 3 and 17 positions of the beta-estradiol molecule, with potassium ions balancing the charge. This modification enhances its solubility and stability, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt typically involves the sulfonation of beta-estradiol. The process includes the following steps:
Sulfonation: Beta-estradiol is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups at the 3 and 17 positions.
Neutralization: The resulting disulfate ester is neutralized with potassium hydroxide to form the dipotassium salt
Industrial Production Methods: Industrial production of beta-Estradiol 3,17-disulfate dipotassium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.
Purification Steps: Including crystallization and filtration to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol 3,17-disulfate dipotassium salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions to yield beta-estradiol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products:
Hydrolysis: Beta-estradiol.
Oxidation: Various oxidized derivatives of beta-estradiol.
Reduction: Reduced forms of beta-estradiol
Scientific Research Applications
Pharmacological Applications
-
Hormonal Regulation and Therapy
- Estrogen Receptor Modulation : 1,3,5(10)-Estratriene 3,17beta-disulfate interacts with estrogen receptors and can modulate their activity. This property makes it a candidate for research into hormone replacement therapies (HRT) for menopausal women and for conditions related to estrogen deficiency .
- Treatment of Hormonal Disorders : The compound has been investigated for its efficacy in treating conditions such as vaginitis, cervicitis, and menorrhagia. Studies show that it can help alleviate symptoms associated with these disorders by restoring estrogen levels in the body .
- Cosmetic Formulations
Biochemical Research
- Steroidogenesis Studies
- Biosynthetic Pathways : Research indicates that this compound is involved in the biosynthesis of estradiol-17β from precursor steroids like estrone. Understanding these pathways helps elucidate the hormonal regulation mechanisms in various biological systems, particularly in ovarian follicles .
- In Vitro Studies : In vitro experiments demonstrate that this compound can influence steroidogenic activity in cultured cells. For instance, studies have shown that low concentrations can stimulate intracellular pH changes in smooth muscle cells via rapid nongenomic mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of beta-Estradiol 3,17-disulfate dipotassium salt involves its interaction with estrogen receptors. Upon hydrolysis, the released beta-estradiol binds to estrogen receptors, initiating a cascade of cellular events. This includes the activation of gene transcription and modulation of various signaling pathways. The compound also selectively inhibits glutathione S-transferases, enzymes involved in detoxification processes .
Comparison with Similar Compounds
- Beta-Estradiol 3-sulfate sodium salt
- Beta-Estradiol 17-sulfate sodium salt
- Estrone 3-sulfate sodium salt
- Beta-Estradiol 3-benzoate
- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt
Comparison: Beta-Estradiol 3,17-disulfate dipotassium salt is unique due to the presence of two sulfate groups, which enhance its solubility and stability compared to other single-sulfate or glucuronide derivatives. This makes it particularly useful in applications requiring high solubility and stability .
Biological Activity
1,3,5(10)-Estratriene 3,17beta-disulfate is a synthetic derivative of estradiol, a potent estrogen. This compound has garnered interest due to its potential biological activities, particularly in relation to hormonal regulation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H24O8S2 |
Molecular Weight | 392.50 g/mol |
CAS Number | Not specified |
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). These receptors are critical for various physiological processes including:
- Gene Regulation : Binding to ERs leads to the transcriptional activation or repression of target genes involved in growth and differentiation.
- Non-genomic Effects : Recent studies indicate that estrogens can also exert rapid effects independent of gene transcription, such as modulating ion channels and second messenger pathways .
Hormonal Regulation
This compound has been shown to influence several hormonal pathways:
- Estrogenic Activity : It exhibits estrogenic properties comparable to other known estrogens like 17β-estradiol. This activity can lead to beneficial effects in conditions such as osteoporosis and cardiovascular diseases .
- Neuroprotective Effects : In animal models, this compound has demonstrated neuroprotective effects against ischemic injury. It appears to mitigate neuronal damage by enhancing blood flow and reducing oxidative stress .
Antitumor Activity
Research indicates that this compound may possess antitumor properties:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .
- Mechanistic Insights : The compound's ability to downregulate oncogenic signaling pathways has been documented in various studies .
Case Studies
- Neuroprotection in Ischemia
- Antitumor Efficacy
Properties
Molecular Formula |
C18H22K2O8S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI Key |
ZOLCNSXOMUFGIY-LBARCDFESA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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